molecular formula C15H21FN2O2 B13628674 Tert-butyl 3-amino-3-(4-fluorophenyl)pyrrolidine-1-carboxylate

Tert-butyl 3-amino-3-(4-fluorophenyl)pyrrolidine-1-carboxylate

Cat. No.: B13628674
M. Wt: 280.34 g/mol
InChI Key: JZINEPMJULSHNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-amino-3-(4-fluorophenyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-3-(4-fluorophenyl)pyrrolidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of this compound as a starting material, which is then subjected to various chemical reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-3-(4-fluorophenyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Tert-butyl 3-amino-3-(4-fluorophenyl)pyrrolidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-(4-fluorophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Tert-butyl 3-amino-3-(4-fluorophenyl)pyrrolidine-1-carboxylate is unique due to its specific structural features, such as the presence of a fluorophenyl group and a pyrrolidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H21FN2O2

Molecular Weight

280.34 g/mol

IUPAC Name

tert-butyl 3-amino-3-(4-fluorophenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H21FN2O2/c1-14(2,3)20-13(19)18-9-8-15(17,10-18)11-4-6-12(16)7-5-11/h4-7H,8-10,17H2,1-3H3

InChI Key

JZINEPMJULSHNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=C(C=C2)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.